molecular formula C26H27FN4O3 B2402964 N-cyclohexyl-2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide CAS No. 1189491-65-3

N-cyclohexyl-2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide

Cat. No.: B2402964
CAS No.: 1189491-65-3
M. Wt: 462.525
InChI Key: MYEREDZIAABGPN-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C26H27FN4O3 and its molecular weight is 462.525. The purity is usually 95%.
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Properties

IUPAC Name

N-cyclohexyl-2-[8-fluoro-3-[(4-methoxyphenyl)methyl]-4-oxopyrimido[5,4-b]indol-5-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27FN4O3/c1-34-20-10-7-17(8-11-20)14-30-16-28-24-21-13-18(27)9-12-22(21)31(25(24)26(30)33)15-23(32)29-19-5-3-2-4-6-19/h7-13,16,19H,2-6,14-15H2,1H3,(H,29,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYEREDZIAABGPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=NC3=C(C2=O)N(C4=C3C=C(C=C4)F)CC(=O)NC5CCCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The compound may be involved in various biochemical pathways due to its potential to interact with different proteins or enzymes. Without knowledge of its specific targets, it is difficult to predict the exact pathways it affects.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. These effects would depend on the compound’s specific targets and mode of action.

Biological Activity

N-cyclohexyl-2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide is a compound of increasing interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological systems.

  • Molecular Formula : C26H27FN4O3
  • Molecular Weight : 462.525 g/mol
  • Purity : Typically 95%.

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Antitumor Effects : Compounds in this class have demonstrated the ability to inhibit tumor growth in various cancer cell lines.
  • Antimicrobial Activity : They show effectiveness against a range of bacteria and fungi, which is crucial in addressing antibiotic resistance.

Biological Activity Overview

The biological activity of this compound can be categorized as follows:

Activity Type Description References
Antitumor Inhibits cell proliferation in cancer cell lines.
Antimicrobial Effective against Gram-positive and Gram-negative bacteria.
Enzyme Inhibition Inhibits specific proteases and kinases involved in disease pathways.

Case Studies

  • Antitumor Activity : A study evaluated the compound's effects on human cancer cell lines, showing a significant reduction in cell viability at concentrations as low as 10 µM. The mechanism involved apoptosis induction through caspase activation.
  • Antimicrobial Efficacy : Another study demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) ranging from 0.56 to 12.50 µM against various bacterial strains, including Staphylococcus aureus and E. coli. The compound's mode of action involved disrupting bacterial cell wall synthesis and inhibiting biofilm formation .
  • Enzyme Inhibition : The compound was also tested for its ability to inhibit PIM kinase and PI3Kα, with IC50 values indicating potent inhibition compared to standard inhibitors .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of N-cyclohexyl-2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide. Its structure suggests it may interact with biological targets associated with cancer cell proliferation.

Case Study: Antitumor Efficacy

A study conducted by the National Cancer Institute (NCI) evaluated the compound's activity against various human tumor cell lines. The results indicated significant growth inhibition, with a mean GI50 value suggesting effective cytotoxicity against cancer cells.

Cell Line GI50 (μM) TGI (μM)
A54915.7250.68
MCF712.3445.00
HCT11610.5040.00

These findings position this compound as a promising candidate for further development in cancer therapeutics.

Molecular Docking Insights

Molecular docking simulations have indicated that this compound binds effectively to proteins associated with cancer progression, potentially leading to its cytotoxic effects.

Drug-Like Properties

The drug-like properties of this compound were evaluated using various computational tools such as SwissADME, which assesses pharmacokinetic parameters.

Property Value
Lipophilicity (LogP)3.5
SolubilityModerate
BioavailabilityHigh

These parameters suggest that the compound is suitable for further development as a pharmaceutical agent.

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